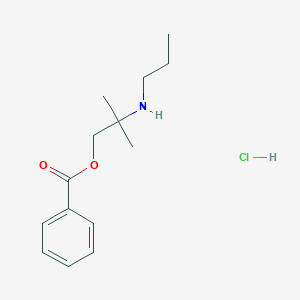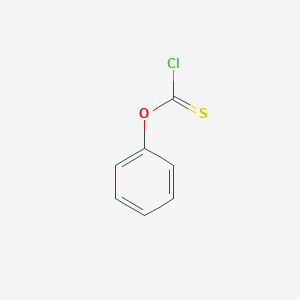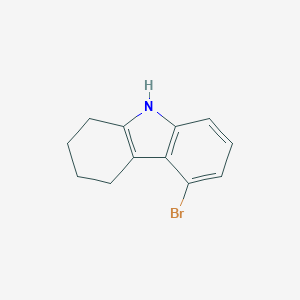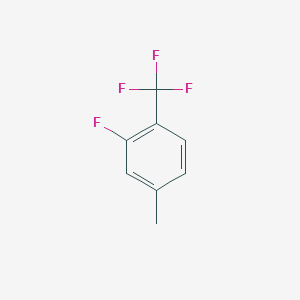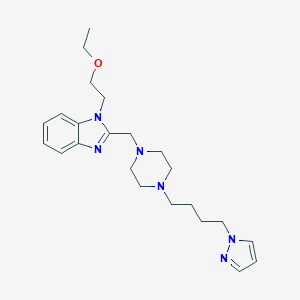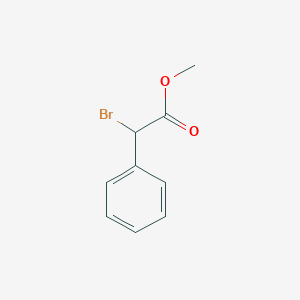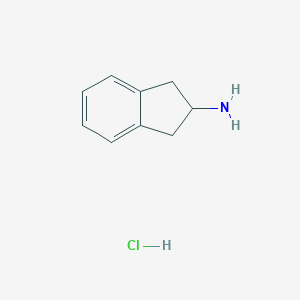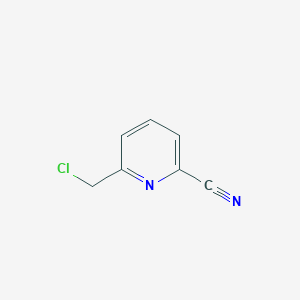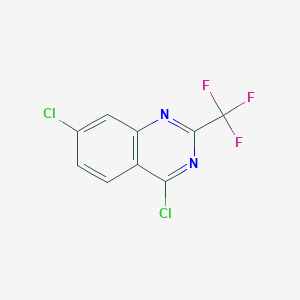
4,7-Dichloro-2-(trifluoromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C10H5Cl2F3N2. It is a heterocyclic aromatic organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties.
Mechanism Of Action
The mechanism of action of 4,7-Dichloro-2-(trifluoromethyl)quinazoline involves the inhibition of specific enzymes and receptors in the body. The compound binds to the active site of these targets, preventing them from carrying out their normal functions. This leads to a range of biochemical and physiological effects, which we will discuss in the next section.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4,7-Dichloro-2-(trifluoromethyl)quinazoline are dependent on the specific targets that it inhibits. For example, inhibition of protein kinases can lead to the suppression of cell growth and proliferation, while inhibition of epidermal growth factor receptors can lead to the inhibition of cancer cell growth. The compound has also been shown to exhibit anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4,7-Dichloro-2-(trifluoromethyl)quinazoline for lab experiments is its potent inhibitory activity against a range of targets. This makes it a useful tool for studying the role of these targets in various biological processes. However, one limitation of the compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of 4,7-Dichloro-2-(trifluoromethyl)quinazoline. One area of interest is the development of new drugs based on the compound for the treatment of various diseases. Another direction is the study of the compound's potential as a tool for studying the role of specific enzymes and receptors in biological processes. Finally, there is a need for further research into the safety and toxicity of the compound, particularly in relation to its potential use in humans.
Conclusion
In conclusion, 4,7-Dichloro-2-(trifluoromethyl)quinazoline is a promising compound with significant potential for use in scientific research. Its potent inhibitory activity against a range of targets makes it a useful tool for studying various biological processes, and its potential applications in the development of new drugs make it an area of interest for medicinal chemists. However, further research is needed to fully understand the compound's mechanism of action, as well as its safety and toxicity.
Synthesis Methods
The synthesis method of 4,7-Dichloro-2-(trifluoromethyl)quinazoline involves the reaction of 2-amino-4,7-dichloroquinoline and trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and produces a white solid which is then recrystallized to obtain the pure compound. The yield of the reaction is typically around 70%.
Scientific Research Applications
4,7-Dichloro-2-(trifluoromethyl)quinazoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes and receptors, including protein kinases, tyrosine kinases, and epidermal growth factor receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
properties
CAS RN |
147972-25-6 |
|---|---|
Product Name |
4,7-Dichloro-2-(trifluoromethyl)quinazoline |
Molecular Formula |
C9H3Cl2F3N2 |
Molecular Weight |
267.03 g/mol |
IUPAC Name |
4,7-dichloro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-4-1-2-5-6(3-4)15-8(9(12,13)14)16-7(5)11/h1-3H |
InChI Key |
VOLWFALKXYRXFH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2Cl)C(F)(F)F |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2Cl)C(F)(F)F |
synonyms |
QUINAZOLINE, 4,7-DICHLORO-2-(TRIFLUOROMETHYL)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



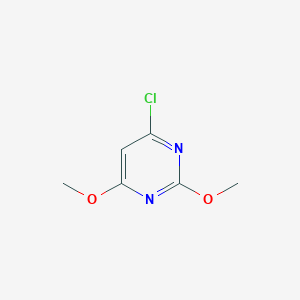

![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)
![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)
